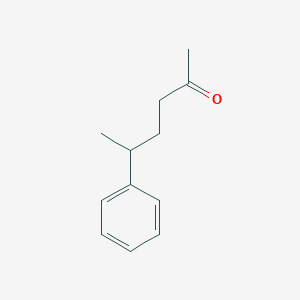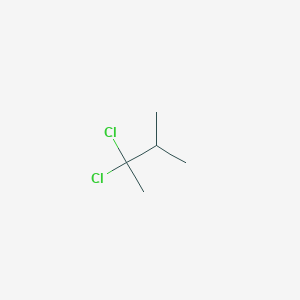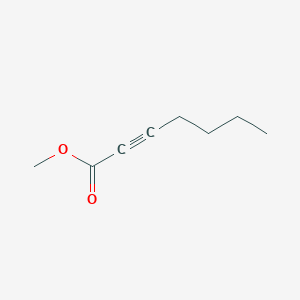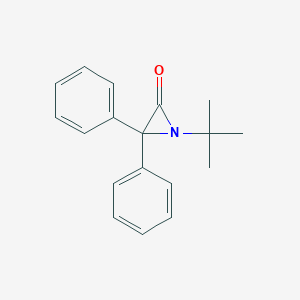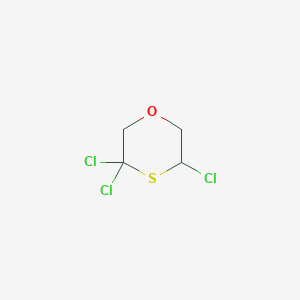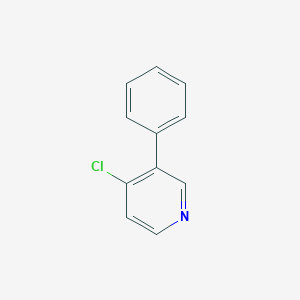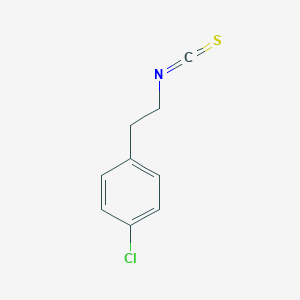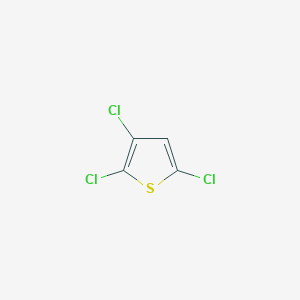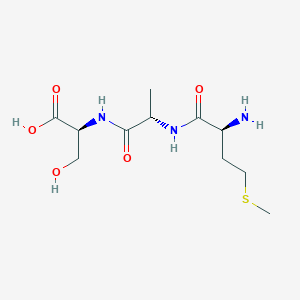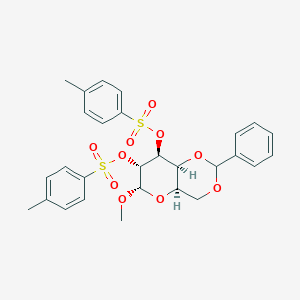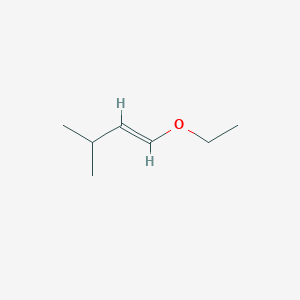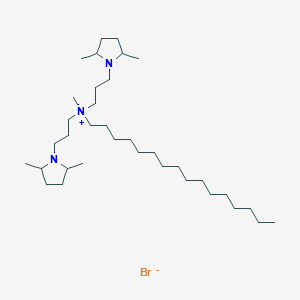
Pirralkonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pirralkonium bromide is a quaternary ammonium compound that is used as a disinfectant and preservative in various industries. It is a highly effective antimicrobial agent that has been extensively studied for its use in the medical and scientific fields.
Wirkmechanismus
Pirralkonium bromide acts by disrupting the cell membrane of microorganisms. It binds to the cell membrane and causes it to become destabilized, leading to cell lysis and death. Pirralkonium bromide is effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses.
Biochemische Und Physiologische Effekte
Pirralkonium bromide has been shown to have little to no toxicity in humans and animals. It is not absorbed through the skin or mucous membranes, and it is rapidly metabolized and excreted from the body. Pirralkonium bromide has been shown to have no significant effects on the immune system or other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Pirralkonium bromide is a highly effective antimicrobial agent that has many advantages for use in lab experiments. It is easy to synthesize, has a high purity, and is relatively inexpensive. Pirralkonium bromide has a broad spectrum of activity and is effective against a wide range of microorganisms. However, pirralkonium bromide has some limitations, such as its potential for toxicity in high concentrations and its potential for developing resistance in microorganisms.
Zukünftige Richtungen
There are many potential future directions for research on pirralkonium bromide. One area of research could be the development of new formulations and delivery methods for pirralkonium bromide, such as nanoparticles or liposomes. Another area of research could be the study of the mechanism of action of pirralkonium bromide in more detail, to gain a better understanding of how it disrupts the cell membrane of microorganisms. Additionally, research could be done on the potential for pirralkonium bromide to be used in combination with other antimicrobial agents to increase its effectiveness and reduce the potential for resistance.
Synthesemethoden
Pirralkonium bromide is synthesized by reacting pyridine with an alkyl halide in the presence of a base. The resulting compound is then quaternized with methyl bromide to form pirralkonium bromide. The synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Pirralkonium bromide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Pirralkonium bromide has been used in various scientific applications, such as in the development of disinfectants, preservatives, and antiseptics.
Eigenschaften
CAS-Nummer |
17243-65-1 |
|---|---|
Produktname |
Pirralkonium bromide |
Molekularformel |
C35H72BrN3 |
Molekulargewicht |
614.9 g/mol |
IUPAC-Name |
bis[3-(2,5-dimethylpyrrolidin-1-yl)propyl]-hexadecyl-methylazanium;bromide |
InChI |
InChI=1S/C35H72N3.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-38(6,30-21-27-36-32(2)23-24-33(36)3)31-22-28-37-34(4)25-26-35(37)5;/h32-35H,7-31H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XFVMOBHZJPHMOI-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



